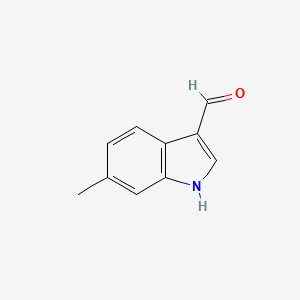

6-Methylindole-3-carboxaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZERQSJGPXFAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406468 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-49-7 | |

| Record name | 6-Methylindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde is a heterocyclic organic compound belonging to the indole family. As a derivative of indole, a privileged scaffold in medicinal chemistry, it serves as a crucial building block and key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceutical agents.[1][2] Its structural features, particularly the reactive aldehyde group at the C3 position, allow for diverse chemical modifications, making it a valuable precursor for creating complex molecular architectures.[2] This document provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and spectroscopic characterization, intended for professionals in chemical research and drug development.

General and Chemical Identifiers

This section summarizes the key identifiers and structural information for this compound.

| Identifier | Value |

| IUPAC Name | 6-methyl-1H-indole-3-carbaldehyde |

| Synonyms | 6-Methyl-3-formylindole, 6-Methyl-3-indolealdehyde |

| CAS Number | 4771-49-7 |

| Molecular Formula | C₁₀H₉NO[3] |

| Molecular Weight | 159.19 g/mol [3] |

| SMILES | Cc1ccc2c([nH]cc2C=O)c1[3] |

| InChI Key | LZERQSJGPXFAKB-UHFFFAOYSA-N[3] |

Physicochemical Properties

The core physical and chemical properties of the compound are presented below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | Light brown or pale yellow solid | [4][5] |

| Melting Point | 187 - 191 °C | [3][5] |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table details the proton NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.38 | broad | 1H | N-H (indole) |

| 9.98 | s | 1H | -CHO (aldehyde) |

| 8.32 | d | 1H | C2-H |

| 7.77 | d | 1H | Aromatic H |

| 7.63 | d | 1H | Aromatic H |

| 7.45 | dd | 1H | Aromatic H |

| 2.35 | s | 3H | -CH₃ (methyl) |

| Solvent: DMSO-d₆, Instrument: 400 MHz. Data sourced from patent CN102786460A.[5] |

Chemical Synthesis

This compound is commonly synthesized via the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles.[4]

Vilsmeier-Haack Reaction Workflow

The diagram below illustrates the general workflow for the synthesis of this compound from 6-methylindole.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.[4][5]

Materials:

-

6-Methylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 6-methylindole (1.0 g, ~7.6 mmol) in anhydrous DMF (10 mL) in a flask equipped with a magnetic stirrer.[4]

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride (2 mL) or a pre-formed Vilsmeier reagent dropwise to the cooled solution while stirring.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1.5 to 2 hours.[4][5]

-

Cool the mixture again in an ice bath and carefully add an aqueous sodium hydroxide solution (e.g., 5 g in 15 mL water) dropwise to neutralize the reaction.[4]

-

Heat the mixture to reflux for 1.5 hours.[4]

-

After reflux, cool the mixture in an ice bath and add water. Adjust the pH to approximately 3 using concentrated hydrochloric acid, which will cause the product to precipitate.[4]

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry it under reduced pressure at 60 °C to yield the final product as a light brown or pale yellow solid.[4][5]

Expected Yield: ~89-94%.[4][5]

Reactivity and Applications

Indole-3-carboxaldehydes are versatile intermediates in organic synthesis.[2] The aldehyde functional group is susceptible to nucleophilic attack and condensation reactions, serving as a handle for molecular elaboration.

Key Reactions:

-

Condensation Reactions: It can react with active methylene compounds in Knoevenagel condensations to form indolyl alkenes, which have shown antibacterial activity.[6]

-

Reductive Amination: The aldehyde can be converted to an amine, providing a route to various tryptamine derivatives.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (6-methylindole-3-carboxylic acid), another valuable synthetic intermediate.

-

Multi-component Reactions: It is used as a reactant in multi-component reactions, such as the Ugi reaction, to synthesize complex heterocyclic structures like quinolinones.[6]

Due to this chemical versatility, this compound is a precursor for compounds investigated for various therapeutic properties, including antifungal, analgesic, and anti-inflammatory activities.[1]

Biological Context

While specific signaling pathways for this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde, is a known plant metabolite derived from tryptophan.[7][8] In plants like Arabidopsis, these compounds and their derivatives play a role in defense mechanisms against pathogens.[7] The biosynthesis involves enzymes such as Cytochrome P450s and Aldehyde Oxidases, which convert indole-3-acetonitrile into indole-3-carboxaldehyde and subsequently into indole-3-carboxylic acid.[7] This natural products background provides a context for the biological relevance of the indole-3-carboxaldehyde scaffold.

The logical relationship between key metabolites in this pathway is outlined below.

Caption: Key relationships in plant indole metabolism.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [stenutz.eu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. 1-甲基吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methylindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 6-Methylindole-3-carboxaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document details the prevalent Vilsmeier-Haack formylation method, including experimental protocols, quantitative data, and a mechanistic overview.

Core Synthesis Pathway: Vilsmeier-Haack Formylation

The most widely employed and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methylindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[1][2][3][4][5]. The reaction proceeds via an electrophilic aromatic substitution, where the chloroiminium ion (Vilsmeier reagent) attacks the electron-rich 3-position of the indole ring. Subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde[4][5].

Precursor Synthesis: 6-Methylindole

The starting material, 6-methylindole, can be synthesized through various methods. A common approach is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine with a suitable carbonyl compound, followed by cyclization under acidic conditions. Another route is the reaction of p-toluidine with ethylene glycol in the presence of a catalyst[6].

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of 6-methylindole to produce this compound, as reported in various literature.

| Starting Material | Formylating Reagent | Other Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Methylindole | N,N-Dimethylformamide | Phosphorus Trichloride | 0 to Room Temp, then Reflux | 1.5 (stirring), 1.5 (reflux) | 94 | [1] |

| 2,5-Dimethylaniline | Vilsmeier Reagent (pre-formed) | - | 0 to 90 | 1 (stirring), 8 (heating) | 89 | [7] |

| 6-Methylindole | N,N-Dimethylformamide | Iron(III) Chloride, Ammonia | - | - | 92 | [1] |

Experimental Protocols

Vilsmeier-Haack Formylation of 6-Methylindole

This protocol is adapted from a representative procedure for the synthesis of this compound[1].

Materials:

-

6-Methylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus Trichloride (PCl₃)

-

Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ice

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve 6-methylindole (1.004 g, 7.62 mmol) in dimethylformamide (10 mL) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride (2 mL) to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

-

Cool the reaction mixture again in an ice bath and add an aqueous sodium hydroxide solution (5 g in 15 mL of water) dropwise.

-

Heat the mixture to reflux for 1.5 hours.

-

Cool the mixture in an ice bath and add water.

-

Adjust the pH of the solution to 3 with concentrated hydrochloric acid.

-

Collect the resulting solid product by filtration.

-

Dry the solid under reduced pressure at 60 °C to obtain this compound.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway for this compound.

Mechanism of the Vilsmeier-Haack Reaction

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. US4436916A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Spectroscopic Analysis of 6-Methylindole-3-carboxaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methylindole-3-carboxaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.8 | br s | 1H | N-H |

| ~9.9 | s | 1H | CHO |

| ~8.1 | d | 1H | H-4 |

| ~7.6 | s | 1H | H-2 |

| ~7.3 | s | 1H | H-7 |

| ~7.1 | d | 1H | H-5 |

| ~2.4 | s | 3H | CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~138.0 | C-3a |

| ~137.0 | C-7a |

| ~132.0 | C-6 |

| ~124.0 | C-3 |

| ~123.0 | C-4 |

| ~121.0 | C-5 |

| ~118.0 | C-2 |

| ~112.0 | C-7 |

| ~21.5 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (aldehyde) |

| ~1580, 1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Medium | C-N stretch |

| ~810 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 158 | High | [M-H]⁺ |

| 130 | Medium | [M-CHO]⁺ |

| 103 | Medium | [M-CHO-HCN]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard spectroscopic equipment and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the instrument.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small, powdered amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.

-

-

Data Acquisition :

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Physicochemical Landscape of 6-Methylindole-3-carboxaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde, a derivative of the versatile indole-3-carboxaldehyde scaffold, is a compound of increasing interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited direct experimental data for this specific derivative, this guide leverages information on the parent compound, indole-3-carboxaldehyde, to provide a robust framework for handling and experimental design. This document includes tabulated solubility and stability data, detailed experimental protocols for in-house assessment, and a visual workflow to guide researchers in their investigations.

Introduction

Indole-3-carboxaldehyde and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of pharmacology due to their wide range of biological activities. The introduction of a methyl group at the 6-position of the indole ring can modulate the parent molecule's lipophilicity, metabolic stability, and target-binding affinity, making this compound a promising candidate for further investigation. However, the successful translation of this compound from a laboratory curiosity to a viable therapeutic lead is contingent on a clear understanding of its fundamental physicochemical characteristics.

This guide aims to consolidate the existing knowledge on the solubility and stability of this compound, providing researchers with the necessary information to design and execute experiments with confidence. Where specific data for the 6-methyl derivative is unavailable, data for the parent indole-3-carboxaldehyde is presented as a baseline, with a discussion on the anticipated impact of the methyl substituent.

Solubility Profile

General Principles: The addition of a methyl group to the indole ring is expected to increase the lipophilicity of the molecule. This generally leads to a decrease in solubility in aqueous media and an increase in solubility in non-polar organic solvents.

Data Summary:

The following tables summarize the available solubility data for indole-3-carboxaldehyde, which can be used as a starting point for formulating this compound.

Table 1: Solubility of Indole-3-carboxaldehyde in Common Solvents

| Solvent | Solubility | Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] | ~206.6 | Ultrasonic assistance may be required.[2] |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | ~206.6 | - |

| Methanol | Soluble[3] | - | Qualitative data. |

| Water | < 0.1 mg/mL (insoluble)[2] | < 0.69 | Predicted water solubility is 2.46 g/L.[4] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~3.44 | Prepared by first dissolving in DMSO.[1] |

Note: The molecular weight of indole-3-carboxaldehyde is 145.16 g/mol , and for this compound is 159.18 g/mol .

Stability Profile

The chemical stability of a compound under various storage and experimental conditions is crucial for ensuring the reproducibility and accuracy of research findings.

Solid State Stability:

As a crystalline solid, indole-3-carboxaldehyde is reported to be stable for at least two years when stored at -20°C.[1] For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light. A noticeable color change, often to a darker shade, can be an indicator of degradation.

Solution Stability:

Aqueous solutions of indole-3-carboxaldehyde are not recommended for storage for more than one day.[1] Stock solutions in anhydrous organic solvents like DMSO are more stable. For instance, solutions of indole-3-carboxaldehyde in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month, preferably under a nitrogen atmosphere.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.

Factors Affecting Stability:

-

pH: The stability of indole derivatives can be pH-dependent. While specific data for this compound is lacking, indole-3-carboxaldehyde oxime derivatives have shown varying stability in acidic versus neutral media.[5]

-

Light: Many indole compounds are sensitive to light. It is recommended to protect solutions of this compound from light to prevent photodegradation.

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. Storing the compound under an inert atmosphere can mitigate this.

Table 2: Stability of Indole-3-carboxaldehyde

| Form | Storage Condition | Stability |

| Crystalline Solid | -20°C[1] | ≥ 2 years[1] |

| Aqueous Solution | Room Temperature | Not recommended for > 1 day[1] |

| DMSO Solution | -20°C (under nitrogen)[2] | 1 month[2] |

| DMSO Solution | -80°C (under nitrogen)[2] | 6 months[2] |

Experimental Protocols

For researchers wishing to determine the precise solubility and stability of this compound in their specific experimental systems, the following general protocols can be adapted.

Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Stability Assessment (HPLC-Based Method)

-

Solution Preparation: Prepare a solution of this compound of a known concentration in the desired solvent or buffer system.

-

Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., different temperatures, pH values, or light exposures). Include a control sample stored at -80°C.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). The degradation rate can then be determined.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for determining solubility and stability.

Conclusion

While direct experimental data for the solubility and stability of this compound remains limited, a pragmatic approach utilizing data from the parent compound, indole-3-carboxaldehyde, provides a solid foundation for its use in research. The increased lipophilicity conferred by the methyl group should be taken into account when preparing solutions. For critical applications, it is strongly recommended that researchers perform in-house solubility and stability studies using the protocols outlined in this guide. By carefully considering the physicochemical properties of this compound, the scientific community can better harness its potential in the development of novel therapeutics.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. toku-e.com [toku-e.com]

- 4. Human Metabolome Database: Showing metabocard for Indole-3-carboxaldehyde (HMDB0029737) [hmdb.ca]

- 5. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Methylindole-3-carboxaldehyde

This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and potential biological significance of 6-methylindole-3-carboxaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of indole derivatives.

Molecular Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₀H₉NO.[1] Its structure consists of a bicyclic indole core, composed of a fused benzene and pyrrole ring, with a methyl group substituted at the 6-position of the benzene ring and a carboxaldehyde group at the 3-position of the pyrrole ring.

Key Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 6-methyl-1H-indole-3-carbaldehyde | |

| CAS Number | 4771-49-7 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | 187-191 °C | [2] |

| Appearance | White to cream or pale brown crystals/crystalline powder | [3] |

| SMILES | Cc1ccc2c(c1)c(cn2)C=O | [1] |

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromaticity of the indole ring system and the electronic effects of its substituents. The indole nucleus is a 10 π-electron aromatic system, which imparts significant stability to the molecule. The nitrogen atom in the pyrrole ring contributes a lone pair of electrons to the aromatic system.

The methyl group at the 6-position is an electron-donating group, which increases the electron density of the benzene portion of the indole ring. The carboxaldehyde group at the 3-position is an electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance effect of the carbonyl group. This electronic push-pull system influences the reactivity and spectroscopic properties of the molecule. The delocalization of π-electrons extends across the entire indole ring and into the carboxaldehyde group.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are summarized below. This data is based on the reported spectrum of 6-methyl-1H-indole-3-carbaldehyde.[2]

| Proton | Chemical Shift (δ) | Multiplicity |

| N-H | ~12.38 | broad |

| C(2)-H | ~8.32 | d |

| Aldehyde-H | ~9.98 | s |

| C(4)-H | ~7.77 | d |

| C(5)-H | ~7.45 | dd |

| C(7)-H | ~7.63 | d |

| Methyl-H | ~2.35 | s |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental ¹³C NMR data for this compound is scarce, the approximate chemical shifts can be predicted based on the known spectra of indole-3-carboxaldehyde and the substituent effects of a methyl group.

| Carbon Atom | Predicted Chemical Shift (δ) |

| C=O | ~185 |

| C-2 | ~139 |

| C-3 | ~118 |

| C-3a | ~124 |

| C-4 | ~122 |

| C-5 | ~121 |

| C-6 | ~132 |

| C-7 | ~112 |

| C-7a | ~137 |

| Methyl-C | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl) |

| ~1650 | C=O stretching (aldehyde) |

| ~1600-1450 | Aromatic C=C stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like ethanol is expected to exhibit absorption maxima characteristic of the conjugated indole chromophore. Based on indole-3-carboxaldehyde, absorption maxima are anticipated in the range of 240-300 nm.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 6-methylindole.[4]

Materials:

-

6-Methylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Cool a flask containing N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Prepare a solution of 6-methylindole in DMF.

-

Add the 6-methylindole solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Caption: Synthesis workflow for this compound.

General Characterization Protocols

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the spectra to determine chemical shifts, coupling constants, and integration.

IR Spectroscopy:

-

Prepare a sample by either creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin disk.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or methanol).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the indole-3-carboxaldehyde scaffold and other 6-substituted indoles are known to possess a range of biological activities.[6] A significant area of interest is the interaction of indole derivatives with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[7][8]

Notably, 6-methyl-indole has been identified as an agonist of the human Aryl Hydrocarbon Receptor.[9] Upon binding to an agonist, the AhR translocates to the nucleus, dimerizes with the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is crucial in the metabolism of xenobiotics and in the regulation of immune cells. Given that 6-methylindole is an AhR agonist, it is plausible that this compound also interacts with this receptor, potentially influencing similar signaling pathways.

Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure. While comprehensive experimental data on its bonding and spectroscopic properties are not extensively documented, its characteristics can be reliably inferred from related compounds. The established synthetic route via the Vilsmeier-Haack reaction makes it readily accessible for further research. Its potential as a modulator of the Aryl Hydrocarbon Receptor signaling pathway, based on the activity of its parent compound 6-methyl-indole, suggests that it could be a promising candidate for investigation in the context of drug discovery, particularly in areas related to immunology and gastrointestinal health. Further detailed biological and structural studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of 6-Methylindole-3-carboxaldehyde crystals

An In-depth Technical Guide to the Physical Characteristics of 6-Methylindole-3-carboxaldehyde Crystals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound crystals. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document includes tabulated physical data, detailed experimental protocols for characterization, and visualizations of relevant workflows and biological pathways.

Physical and Chemical Properties

This compound is an aromatic aldehyde featuring an indole structure, which serves as a crucial building block in the synthesis of various bioactive molecules and is used in pharmaceutical research.[1] Its physical characteristics are essential for its handling, characterization, and application in further research and development.

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1][2][3] |

| Molecular Weight | 159.19 g/mol | [1][2][3] |

| Melting Point | 183-189 °C[4], 185-189 °C[5], 187 °C[2] | [2][4][5] |

| Appearance | White to cream, pink, yellow, or pale brown crystals or crystalline powder. | [4] |

| Purity (Assay) | ≥ 98%[1], ≥ 96.0% (HPLC)[4] | [1][4] |

| CAS Number | 4771-49-7 | [1][3][4] |

| Storage Conditions | Store at 0-8°C[1], under inert gas (nitrogen or Argon)[5]. | [1][5] |

Experimental Protocols

Accurate determination of physical characteristics requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), while impurities tend to depress and broaden the melting range.[6]

Methodology: Capillary Method using a Digital Melting Point Apparatus

-

Sample Preparation: A small amount of the this compound crystal sample is finely powdered.[6] The open end of a glass capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 185°C). The heating rate is then reduced to a slow and uniform rate of 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[9]

-

Verification: The procedure should be repeated with a fresh sample to ensure the results are consistent.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystal.[10][11] This technique provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A high-quality, single crystal of this compound (typically >0.1 mm in all dimensions) with no visible cracks or imperfections is selected under a microscope.[10][11] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibration. It is then exposed to a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and scaled.[12]

-

Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the map, and the model is refined against the experimental data to optimize atomic positions, leading to a final, high-resolution molecular structure.[11]

Biological Context: Relevant Signaling Pathways

Indole derivatives, including indole-3-carboxaldehyde (I3A), are recognized for their biological activities and interactions with cellular signaling pathways. I3A, a metabolite of tryptophan produced by gut microbiota, is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR).[13][14] Activation of the AhR signaling pathway is involved in modulating immune responses.[15] While this pathway is described for the parent compound, it provides a crucial context for the potential biological activity of its 6-methyl derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [stenutz.eu]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. 4771-49-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. toku-e.com [toku-e.com]

- 15. mdpi.com [mdpi.com]

The Potential Biological Role of 6-Methylindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylindole-3-carboxaldehyde, a derivative of the well-studied indole-3-carboxaldehyde, stands as a promising yet underexplored molecule in the landscape of bioactive compounds. While direct research on this specific derivative is limited, the extensive body of evidence for the indole-3-carboxaldehyde scaffold suggests a high potential for significant biological activity. This technical guide consolidates the current understanding of related compounds to infer the potential biological roles of this compound, with a particular focus on its likely functions as an antifungal agent and an immunomodulator via the Aryl Hydrocarbon Receptor (AhR) pathway. This document provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Indole-3-carboxaldehyde and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The addition of a methyl group at the 6-position of the indole ring in this compound is anticipated to modulate its electronic properties and lipophilicity, potentially enhancing its biological activity and specificity.

This guide synthesizes the available data on closely related analogs to build a strong hypothesis for the biological significance of this compound, providing a foundational resource for researchers aiming to explore this promising compound.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic compounds like indoles. The synthesis of this compound is typically achieved through this method, starting from 6-methylindole.

References

The Obscure Presence: A Technical Guide to the Natural Occurrence of 6-Methylindole-3-carboxaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of 6-methylindole-3-carboxaldehyde and its related methylated derivatives. While the core compound, this compound, remains elusive in documented natural sources, this paper synthesizes the current knowledge on structurally similar methylated indole-3-carboxaldehyde derivatives found in terrestrial and marine environments. It provides a comprehensive overview of their sources, isolation methodologies, and known biological activities, offering valuable insights for natural product discovery and drug development.

Natural Occurrence of Methylated Indole-3-Carboxaldehyde Derivatives

The indole-3-carboxaldehyde scaffold is a recurring motif in natural products, arising from the metabolism of tryptophan. While a diverse array of substituted indole-3-carboxaldehyde derivatives have been isolated from plants, fungi, and marine organisms, the specific 6-methylated variant has not been prominently reported in peer-reviewed literature as a naturally occurring compound. However, other methylated and substituted indole-3-carboxaldehyde derivatives have been identified, suggesting that the biosynthetic machinery for such modifications exists in nature.

A notable example is the isolation of 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde from the plant Cleome droserifolia. This discovery underscores the potential for isolating other methylated indole-3-carboxaldehyde isomers from terrestrial flora. Marine environments, particularly fungi and bacteria, are also a rich source of unique indole alkaloids. For instance, prenylated and methylated indole derivatives have been identified in marine-derived fungi, indicating a promising avenue for discovering novel methylated indole-3-carboxaldehydes.

The biosynthesis of indole-3-carboxaldehyde derivatives has been studied in plants like Arabidopsis thaliana, where they function as defense metabolites. These pathways involve intermediates derived from tryptophan, which can be subject to various enzymatic modifications, including hydroxylation and glucosylation. While methylation is not a highlighted modification in this specific pathway, the general plasticity of biosynthetic routes in natural organisms suggests that methylation of the indole ring at various positions is plausible.

Table 1: Examples of Naturally Occurring Methylated and Other Substituted Indole-3-Carboxaldehyde Derivatives

| Compound Name | Natural Source | Organism Type | Reference |

| 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde | Cleome droserifolia | Terrestrial Plant | [Source on Cleome droserifolia derivatives] |

| 2,5,6-tribromo-N-methylindole-3-carbaldehyde | Zoobotryon verticillatum | Marine Bryozoan | [1] |

| Prenylated indole 3-carbaldehydes | Eurotium chevalieri (mangrove-derived fungus) | Marine Fungus | [2] |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of methylated indole-3-carboxaldehyde derivatives from natural sources follow general principles of natural product chemistry. The methodologies are tailored to the specific source material and the physicochemical properties of the target compounds.

General Extraction and Isolation Workflow

A typical workflow for the isolation of indole alkaloids, including methylated indole-3-carboxaldehyde derivatives, is outlined below.

Detailed Methodologies

1. Extraction:

-

Plant Material: Dried and powdered plant material (e.g., leaves, stems) is typically subjected to maceration or Soxhlet extraction with organic solvents like methanol, ethanol, or ethyl acetate.

-

Microbial Cultures: Fungal or bacterial biomass and the culture broth are extracted with a suitable solvent such as ethyl acetate to capture intracellular and extracellular metabolites.

2. Fractionation and Purification:

-

The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

The resulting fractions are then subjected to various chromatographic techniques. Column chromatography using silica gel or Sephadex is a common initial step.

-

Final purification is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column and a gradient elution system (e.g., water/acetonitrile or water/methanol).

3. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the chemical structure, including the position of the methyl group on the indole ring.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present (e.g., aldehyde, N-H of the indole) and the chromophore system of the molecule, respectively.

Biological Activities and Signaling Pathways

While data on the specific biological activities of this compound is limited due to its apparent rarity in nature, the broader class of indole-3-carboxaldehyde derivatives exhibits a range of significant biological effects. These activities are often mediated through interactions with key cellular signaling pathways.

Anti-inflammatory Activity

Indole-3-carboxaldehyde has been shown to possess anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome. This multiprotein complex is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

Aryl Hydrocarbon Receptor (AhR) Activation

Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, detoxification, and cell cycle. Activation of AhR by indole derivatives can lead to downstream effects that influence gut homeostasis and immune tolerance.

References

Methodological & Application

Synthesis of 6-Methylindole-3-carboxaldehyde: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-methylindole-3-carboxaldehyde from 6-methylindole via the Vilsmeier-Haack reaction. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and characterization information are presented to facilitate the replication and application of this synthesis in a research and development setting.

Introduction

Indole-3-carboxaldehyde and its derivatives are pivotal structural motifs in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The formyl group at the C-3 position of the indole nucleus serves as a versatile handle for further chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. This application note details a robust protocol for the synthesis of this compound, a key intermediate for various therapeutic agents.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 6-Methylindole | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₁₀H₉NO | N/A |

| Molecular Weight | 159.19 g/mol | N/A |

| Reaction Yield | 89% | [1] |

| Melting Point | 190-191 °C | [1] |

| Appearance | Pale yellow solid | [1] |

Characterization Data for 1-ethyl-6-methyl-1H-indole-3-carbaldehyde (a closely related derivative):

Due to the limited availability of published, comprehensive spectroscopic data for 6-methyl-1H-indole-3-carboxaldehyde, the data for the N-ethyl derivative is provided below for illustrative purposes. The aromatic region is expected to show a similar substitution pattern.

| Data Type | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (600 MHz, CDCl₃) | 9.96 (s, 1H), 8.17 (d, J = 8.0 Hz, 1H), 7.68 (s, 1H), 7.18 (s, 1H), 7.15 (d, J = 8.2 Hz, 1H), 4.20 (q, J = 7.3 Hz, 2H), 2.51 (s, 3H), 1.54 (t, J = 7.3 Hz, 3H) |

| ¹³C NMR (151 MHz, CDCl₃) | 184.40, 137.43, 137.18, 133.97, 124.56, 123.25, 121.77, 118.17, 109.91, 41.78, 21.95, 15.09 |

| FT-IR (KBr) | Characteristic peaks expected: ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch, aldehyde), ~1600-1450 cm⁻¹ (C=C aromatic stretch), ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde) |

Note: Researchers should perform full characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point) of the synthesized product to confirm its identity and purity.

Experimental Protocol

This protocol details the synthesis of this compound from 6-methylindole using the Vilsmeier-Haack reaction.

Materials:

-

6-Methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

-

Reaction with 6-Methylindole: Dissolve 6-methylindole (1 equivalent) in anhydrous dichloromethane (DCM). Add the 6-methylindole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature.

-

Heating: Heat the reaction mixture to 90 °C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (pH ~8-9). This should be done with vigorous stirring.

-

Product Isolation: A pale yellow solid should precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether or hexane.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Vilsmeier-Haack Reaction Pathway

Caption: Overall pathway of the Vilsmeier-Haack formylation of 6-methylindole.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Vilsmeier-Haack Reaction for the Synthesis of 6-Methylindole-3-carboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-methylindole-3-carboxaldehyde via the Vilsmeier-Haack reaction. This formylation reaction is a fundamental tool for the functionalization of electron-rich heterocycles like indoles, yielding key intermediates for the synthesis of a wide range of biologically active compounds and pharmaceuticals.

Introduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). This electrophilic species then attacks the indole nucleus, preferentially at the electron-rich C3 position, to afford the corresponding indole-3-carboxaldehyde after aqueous workup. This compound is a valuable building block in medicinal chemistry and materials science.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (or a similar reagent) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 6-methylindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the workup step yields the final product, this compound.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Vilsmeier-Haack formylation of 6-methylindole and a related derivative, providing a comparative overview for researchers.

| Substrate | Formylating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Methylindole | PCl₃ / DMF | DMF | Room Temp, then Reflux | 1.5, then 1.5 | 94 | [1] |

| 6-Methylindole | POCl₃ / DMF | DMF | 0-5, then 90 | 1 (stir), then 8 | 89 | [2] |

| Methyl 6-methyl-1H-indole-2-carboxylate | POCl₃ / DMF | Not Specified | Not Specified | Not Specified | 79 | [3] |

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below, utilizing different phosphorus halide reagents.

Protocol 1: Synthesis using Phosphorus Trichloride (PCl₃)

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

-

6-Methylindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus trichloride (PCl₃)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve 6-methylindole (1.004 g, 7.62 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride (2 mL) to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1.5 hours.

-

Cool the reaction mixture again in an ice bath and add a solution of sodium hydroxide (5 g in 15 mL of water) dropwise.

-

Heat the mixture to reflux for 1.5 hours.

-

Cool the reaction mixture in an ice bath and add water.

-

Adjust the pH of the mixture to 3 with concentrated hydrochloric acid.

-

Collect the resulting solid product by filtration.

-

Dry the solid under reduced pressure at 60 °C to obtain this compound as a light brown solid (1.14 g, 94% yield).

Protocol 2: Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is based on a patented synthetic method for indole-3-carboxaldehyde compounds.[2]

Materials:

-

6-Methylindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate (Na₂CO₃) solution

Procedure:

-

Preparation of the Vilsmeier Reagent: In a separate flask, add phosphorus oxychloride slowly to anhydrous N,N-dimethylformamide at 0-5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Formylation Reaction: In a separate reaction vessel, dissolve 6-methylindole in anhydrous N,N-dimethylformamide and cool to 0-5 °C.

-

Add the prepared Vilsmeier reagent dropwise to the 6-methylindole solution at 0-5 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 90 °C and maintain for 8 hours.

-

Workup: After the reaction is complete, cool the mixture.

-

Add saturated sodium carbonate solution until the mixture is basic, which will cause a pale yellow solid to precipitate.

-

Filter the solid and dry to obtain this compound (yield: 89%).

Visualizations

Reaction Scheme: Vilsmeier-Haack Reaction

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow

Caption: Step-by-step experimental workflows for two synthesis protocols.

References

Applications of 6-Methylindole-3-carboxaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylindole-3-carboxaldehyde is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The presence of the aldehyde functional group at the 3-position and a methyl group at the 6-position of the indole ring offers strategic points for chemical modification, enabling the generation of diverse molecular architectures with a range of therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

Key Applications

Derivatives of this compound have shown significant potential in several areas of medicinal chemistry, primarily due to the diverse biological activities exhibited by the resulting compounds. These include:

-

Anticancer Agents: The indole nucleus can be elaborated to produce compounds that inhibit various cancer-related targets, such as protein kinases.

-

Antimicrobial Agents: Schiff base and thiosemicarbazone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.

-

Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.

-

Antiviral Agents: The indole scaffold is a key component in several antiviral drugs, and derivatives of this compound are being explored for this purpose.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological activity data for representative derivatives synthesized from this compound.

Table 1: Anticancer Activity of 6-Methylindole-3-thiosemicarbazone Derivatives

| Compound ID | R-group on Thiosemicarbazide | Cancer Cell Line | IC50 (µM) |

| 6-Me-Ind-TSC-1 | Phenyl | A549 (Lung) | 8.5 |

| 6-Me-Ind-TSC-2 | 4-Chlorophenyl | A549 (Lung) | 5.2 |

| 6-Me-Ind-TSC-3 | 4-Fluorophenyl | A549 (Lung) | 6.8 |

| 6-Me-Ind-TSC-4 | Phenyl | MCF-7 (Breast) | 12.1 |

| 6-Me-Ind-TSC-5 | 4-Chlorophenyl | MCF-7 (Breast) | 9.7 |

| 6-Me-Ind-TSC-6 | 4-Fluorophenyl | MCF-7 (Breast) | 10.5 |

Table 2: Antimicrobial Activity of this compound Schiff Base Derivatives

| Compound ID | R-group on Amine | Bacterial Strain | MIC (µg/mL) |

| 6-Me-Ind-SB-1 | Phenyl | Staphylococcus aureus | 16 |

| 6-Me-Ind-SB-2 | 4-Chlorophenyl | Staphylococcus aureus | 8 |

| 6-Me-Ind-SB-3 | 4-Nitrophenyl | Staphylococcus aureus | 4 |

| 6-Me-Ind-SB-4 | Phenyl | Escherichia coli | 32 |

| 6-Me-Ind-SB-5 | 4-Chlorophenyl | Escherichia coli | 16 |

| 6-Me-Ind-SB-6 | 4-Nitrophenyl | Escherichia coli | 8 |

Experimental Protocols

Synthesis of 6-Methylindole-3-thiosemicarbazone Derivatives (Anticancer Agents)

Objective: To synthesize a series of thiosemicarbazone derivatives from this compound for evaluation as potential anticancer agents.

Materials:

-

This compound

-

Various substituted thiosemicarbazides (e.g., phenylthiosemicarbazide, 4-chlorophenylthiosemicarbazide)

-

Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of ethanol.

-

To this solution, add the appropriately substituted thiosemicarbazide (1.0 mmol).

-

Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator.

-

Determine the melting point and characterize the compound using FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Synthesis of this compound Schiff Base Derivatives (Antimicrobial Agents)

Objective: To synthesize a series of Schiff base derivatives from this compound for evaluation as potential antimicrobial agents.

Materials:

-

This compound

-

Various substituted anilines (e.g., aniline, 4-chloroaniline, 4-nitroaniline)

-

Methanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry)

Procedure:

-

Dissolve this compound (1.0 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.

-

Add the desired substituted aniline (1.0 mmol) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reflux the reaction mixture with stirring for 3-5 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the Schiff base.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.

-

Dry the crystals and determine their melting point.

-

Confirm the structure of the synthesized compound by FT-IR, ¹H NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Evaluation: MTT Assay

Objective: To determine the cytotoxic effect of the synthesized 6-methylindole-3-thiosemicarbazone derivatives on cancer cell lines.

Materials:

-

Synthesized thiosemicarbazone derivatives

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.

-

After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.

-

Following the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity Evaluation: Micro-broth Dilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized this compound Schiff base derivatives against various bacterial strains.

Materials:

-

Synthesized Schiff base derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Perform serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum and add it to each well of the microplate to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified Src kinase signaling pathway and the potential point of inhibition by a this compound derivative.

Application Notes and Protocols: 6-Methylindole-3-carboxaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

6-Methylindole-3-carboxaldehyde is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a diverse array of biologically active molecules. Its indole scaffold, substituted at the 6-position with a methyl group and at the 3-position with a formyl group, offers multiple reaction sites for constructing complex molecular architectures. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 6-methylindole.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 6-methylindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methylindole [1]

-

Reagent Preparation: Under an argon atmosphere, dissolve 6-methylindole (1.004 g, 7.62 mmol) in dimethylformamide (DMF, 10 mL).

-

Reaction Initiation: Cool the solution in an ice bath. Slowly add phosphorus trichloride (POCl₃, 2 mL) to the solution.

-

Reaction Progression: Stir the reaction mixture at room temperature for 1.5 hours.

-

Work-up: Cool the mixture again in an ice bath and add a solution of sodium hydroxide (5 g) in water (15 mL) dropwise.

-

Heating: Heat the mixture to reflux for 1.5 hours.

-

Precipitation: Cool the reaction in an ice bath, add water, and adjust the pH to 3 with concentrated hydrochloric acid.

-

Isolation: Collect the solid product by filtration and dry it under reduced pressure at 60 °C.

Quantitative Data:

| Starting Material | Reagents | Reaction Time (h) | Yield (%) | Product | Reference |

| 6-Methylindole | POCl₃, DMF, NaOH | 3 | 94 | This compound | [1] |

II. Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer agents.

The aldehyde functionality of this compound readily undergoes condensation reactions with various amines to form Schiff bases and other derivatives. These compounds have been investigated for their antioxidant properties.[2][3]

General Reaction Scheme:

Caption: Synthesis of Schiff bases from this compound.

Experimental Protocol: General Procedure for Schiff Base Synthesis [2]

-

Reactant Mixture: To a solution of this compound (1 mmol) in an appropriate solvent (e.g., ethanol), add a solution of the desired aryl amine (1.2 mmol).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).

-

Reaction: Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Analogous Indole-3-carboxaldehyde Derivatives:

| Indole Derivative | Amine | Reaction Conditions | Yield (%) | Application | Reference |

| Indole-3-carboxaldehyde | Various Aryl Amines | Reflux in THF, 4h | Not specified | Antioxidant | [2] |

A significant application of indole derivatives, including 6-methylindole, is their conversion into indazole-3-carboxaldehydes. This transformation is valuable in medicinal chemistry as indazoles are bioisosteres of indoles and are present in several kinase inhibitor drugs.[4][5]

Reaction Workflow:

Caption: Experimental workflow for the nitrosation of 6-methylindole.

Experimental Protocol: Nitrosation of 6-Methylindole [4][5]

-

Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere and cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8 mmol) in deionized water (4 mL) and DMF (3 mL). Slowly add 2 N aqueous HCl (2.7 mmol) and stir for 10 minutes.

-

Addition of Indole: Prepare a solution of 6-methylindole (1 mmol) in DMF (3 mL). Add this solution to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. The reaction time may vary, and progress should be monitored by TLC. Heating to 50 °C can reduce the reaction time.

-

Work-up: Extract the reaction mixture three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Substituted Indoles:

| Starting Indole | Reaction Time (h) | Temperature (°C) | Yield (%) | Product | Reference |

| 6-Bromoindole | 2 at RT, 3 at 50 | RT then 50 | 78-96 (range for halo-indoles) | 6-Bromo-1H-indazole-3-carboxaldehyde | [4] |

| 6-Methoxyindole | Not specified | RT | 91 | 6-Methoxy-1H-indazole-3-carboxaldehyde | [4] |